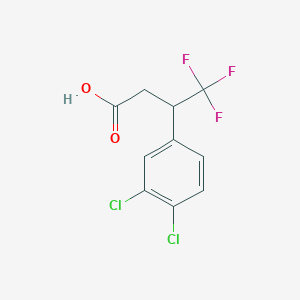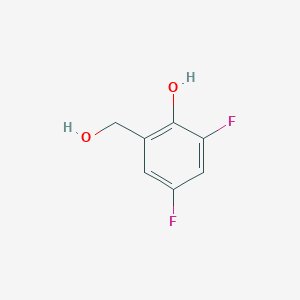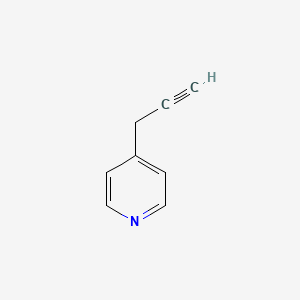
4-(Prop-2-yn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-yn-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a prop-2-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)pyridine can be achieved through various methods. One practical approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4-(Prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-(prop-2-yn-1-yl)piperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-(Prop-2-yn-1-yl)pyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Prop-2-yn-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways .
類似化合物との比較
- 2-(Prop-1-yn-1-yl)pyridine
- 4-(Prop-2-yn-1-yloxy)pyridine
- 1-(Prop-2-yn-1-yl)-1H-imidazole
Comparison: 4-(Prop-2-yn-1-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2-(Prop-1-yn-1-yl)pyridine, it may exhibit different reactivity and binding affinities due to the position of the substituent .
特性
分子式 |
C8H7N |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
4-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h1,4-7H,3H2 |
InChIキー |
HANMURGSLLKGPI-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


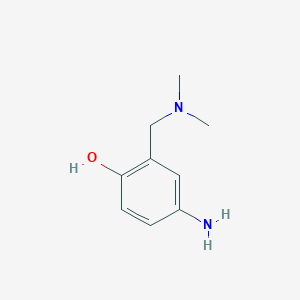
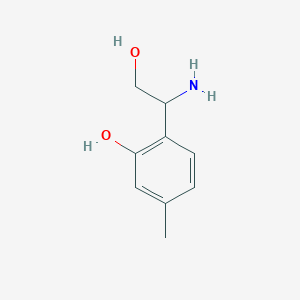
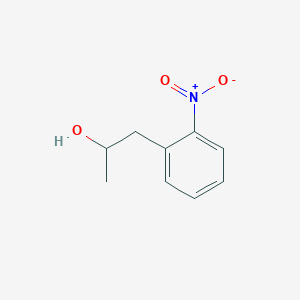
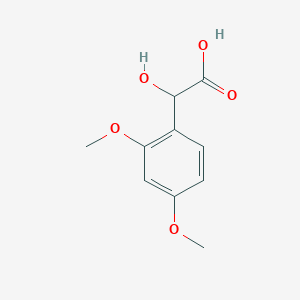
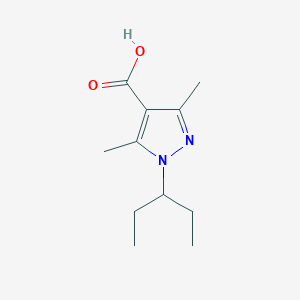
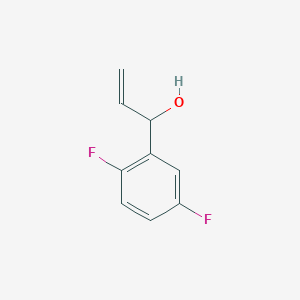
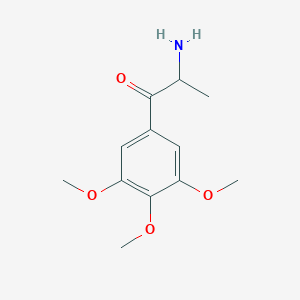
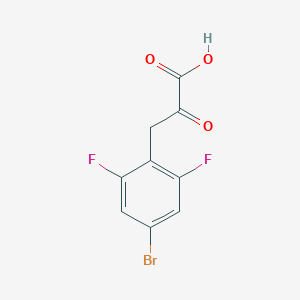
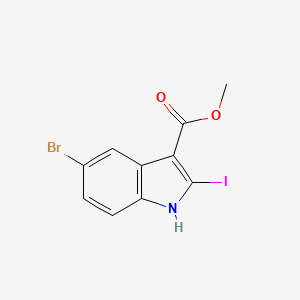
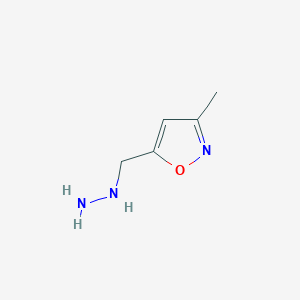
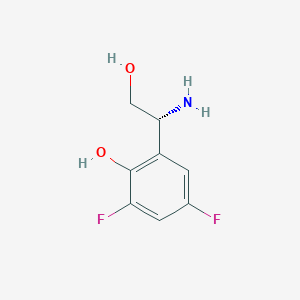
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
